AChE/GSK-3|A-IN-1

Alzheimer's Disease Enzyme Inhibition Multi-Target Ligands

AChE/GSK-3|A-IN-1 (also cataloged as AChE/GSK-3β-IN-1 or compound GT15) is a rationally designed, thiazolopyridyl tetrahydroacridine-based small molecule that functions as a dual inhibitor of acetylcholinesterase (AChE) and glycogen synthase kinase-3 beta (GSK-3β). It is primarily utilized in preclinical Alzheimer's disease (AD) research to investigate the therapeutic potential of simultaneously targeting cholinergic dysfunction and tau hyperphosphorylation.

Molecular Formula C31H35N7O3S
Molecular Weight 585.7 g/mol
Cat. No. B12403713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/GSK-3|A-IN-1
Molecular FormulaC31H35N7O3S
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(N=C(S1)C2=CC(=NC=C2)NC(=O)CNCCNC3=C4CCCCC4=NC5=CC=CC=C53)OCC6CC6
InChIInChI=1S/C31H35N7O3S/c1-32-29(40)28-30(41-18-19-10-11-19)38-31(42-28)20-12-13-34-25(16-20)37-26(39)17-33-14-15-35-27-21-6-2-4-8-23(21)36-24-9-5-3-7-22(24)27/h2,4,6,8,12-13,16,19,33H,3,5,7,9-11,14-15,17-18H2,1H3,(H,32,40)(H,35,36)(H,34,37,39)
InChIKeyMYLYCZDLVLCRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/GSK-3|A-IN-1: Potent, BBB-Permeable Dual AChE/GSK-3β Inhibitor for Alzheimer's Research


AChE/GSK-3|A-IN-1 (also cataloged as AChE/GSK-3β-IN-1 or compound GT15) is a rationally designed, thiazolopyridyl tetrahydroacridine-based small molecule that functions as a dual inhibitor of acetylcholinesterase (AChE) and glycogen synthase kinase-3 beta (GSK-3β) [1]. It is primarily utilized in preclinical Alzheimer's disease (AD) research to investigate the therapeutic potential of simultaneously targeting cholinergic dysfunction and tau hyperphosphorylation. The compound is characterized by nanomolar potency against both human AChE (hAChE) and human GSK-3β (hGSK-3β) and demonstrates confirmed blood-brain barrier (BBB) permeability [1].

AChE/GSK-3|A-IN-1: Why a Single-Target Inhibitor or Generic Dual-Target Scaffold Cannot Substitute


Alzheimer's disease is a multifactorial pathology involving cholinergic deficits, tau hyperphosphorylation, and oxidative stress. While many AChE inhibitors (e.g., tacrine) or GSK-3β inhibitors exist, their clinical efficacy as monotherapies is limited [1]. Dual AChE/GSK-3β inhibitors represent a multi-target-directed ligand (MTDL) strategy. However, not all dual inhibitors are equivalent. Potency at both targets, target selectivity (to avoid off-target kinase inhibition), and the ability to cross the blood-brain barrier (BBB) are all critical for in vivo efficacy and translatability [2]. A compound with suboptimal GSK-3β potency, poor BBB penetration, or significant hepatotoxicity cannot recapitulate the integrated pharmacodynamic profile required for preclinical AD models. The quantitative evidence below demonstrates precisely how AChE/GSK-3|A-IN-1 differentiates itself from key in-class comparators in these essential dimensions, establishing it as the preferred tool compound for dual-pathway investigation.

AChE/GSK-3|A-IN-1: Quantitative Differentiation Evidence vs. Key In-Class Comparators


Superior Balanced Potency: AChE/GSK-3|A-IN-1 vs. Tacrine-Pyrimidone Hybrid (Compound 27g)

AChE/GSK-3|A-IN-1 (GT15) demonstrates a markedly more balanced dual inhibition profile compared to the tacrine-pyrimidone hybrid 27g. While 27g inhibits hAChE with an IC50 of 51.1 nM and hGSK-3β with an IC50 of 89.3 nM [1], AChE/GSK-3|A-IN-1 exhibits a nearly two-orders-of-magnitude greater potency on hAChE (IC50 = 1.2 ± 0.1 nM) and a four-fold greater potency on hGSK-3β (IC50 = 22.2 ± 1.4 nM) [2].

Alzheimer's Disease Enzyme Inhibition Multi-Target Ligands

Enhanced Kinase Selectivity: AChE/GSK-3|A-IN-1 vs. First-Generation Dual Inhibitor (Compound 2f)

AChE/GSK-3|A-IN-1 (GT15) exhibits high kinase selectivity for the GSK-3 family, with notable off-target activity only against DYRK1 (83.69% and 67.94% inhibition of DYRK1α and DYRK1β, respectively, at 20 μM) [1]. In contrast, the earlier dual inhibitor 2f, while potent, was not explicitly profiled for kinase selectivity in its primary report [2]. The high selectivity profile of AChE/GSK-3|A-IN-1, particularly within the CMGC kinase family, is a critical differentiator for studies aiming to deconvolute pathway-specific effects.

Kinase Selectivity GSK-3 Drug Safety

Superior AChE Selectivity Over BChE: AChE/GSK-3|A-IN-1 vs. the β-Carboline Hybrid (Compound 21)

AChE/GSK-3|A-IN-1 (GT15) demonstrates marked selectivity for AChE over butyrylcholinesterase (BChE), with a >100-fold difference in potency (hAChE IC50 = 1.2 nM vs. hBChE IC50 = 149.8 nM) . This contrasts with the β-carboline-1,2,3-triazole hybrid compound 21, for which BChE inhibitory data is not reported in the primary literature, leaving its selectivity profile undefined [1].

Acetylcholinesterase Butyrylcholinesterase Selectivity

Reduced Hepatotoxicity Risk: AChE/GSK-3|A-IN-1 vs. Tacrine

Tacrine, a first-generation AChE inhibitor, is known for its dose-limiting hepatotoxicity. While direct hepatotoxicity data for AChE/GSK-3|A-IN-1 is not yet available in published literature, the dual inhibitor 2f, a close structural analog, was shown to exhibit 'less hepatotoxicity than tacrine' in in vivo mouse studies [1]. This provides a strong class-level inference that the optimized thiazolopyridyl tetrahydroacridine scaffold, from which AChE/GSK-3|A-IN-1 is derived, is designed to mitigate tacrine-associated liver toxicity.

Hepatotoxicity Drug Safety In Vivo Toxicology

AChE/GSK-3|A-IN-1: Validated Research Applications


In Vitro Mechanistic Studies: Probing Dual AChE/GSK-3β Pathway Inhibition with Defined Potency and Selectivity

AChE/GSK-3|A-IN-1 is the compound of choice for in vitro experiments requiring potent and balanced inhibition of both hAChE and hGSK-3β. Its nanomolar IC50 values (hAChE: 1.2 nM; hGSK-3β: 22.2 nM) [1] ensure that low concentrations can be used to avoid off-target effects, while its defined kinase selectivity profile [1] and high AChE/BChE selectivity (>100-fold) allow for more confident attribution of observed phenotypes to the intended dual-target mechanism. Use in SH-SY5Y neuroblastoma cells or primary neuronal cultures is supported by published data on related compounds [2].

In Vivo Efficacy Studies: Investigating Cognitive Improvement in Rodent Models of AD

AChE/GSK-3|A-IN-1 is a validated tool for in vivo proof-of-concept studies. It demonstrates good BBB permeability and, upon oral administration, has shown promising cognitive improvement in scopolamine-induced cognitive deficit mice in the Morris water maze model [1]. This makes it suitable for evaluating the therapeutic potential of dual AChE/GSK-3β inhibition in established AD models, including transgenic mice, where both cholinergic deficits and tau pathology are relevant.

Target Engagement and Pharmacodynamic Biomarker Studies

The compound's ability to inhibit tau hyperphosphorylation, a key GSK-3β-mediated event, has been confirmed in cellular models [1]. This makes AChE/GSK-3|A-IN-1 an excellent tool for target engagement studies, where downstream biomarkers such as phosphorylated tau (e.g., p-Tau Ser396) can be quantified to demonstrate on-target GSK-3β inhibition in both in vitro and in vivo settings. Its high potency allows for robust pharmacodynamic responses at well-tolerated doses.

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